N-[4-(dimethylamino)phenyl]-1-phenylcyclopentane-1-carboxamide
Description
N-[4-(dimethylamino)phenyl]-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a phenyl group at the 1-position of the cyclopentane ring and a 4-(dimethylamino)phenyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-22(2)18-12-10-17(11-13-18)21-19(23)20(14-6-7-15-20)16-8-4-3-5-9-16/h3-5,8-13H,6-7,14-15H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNFXYWHRSFAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with phenylcyclopentylamine in the presence of a formylating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halides or alkoxides.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-1-phenylcyclopentane-1-carboxamide has been extensively used in various fields of scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study
Biological Activity
N-[4-(dimethylamino)phenyl]-1-phenylcyclopentane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with a phenyl group and a carboxamide moiety, alongside a dimethylamino group. This unique structure contributes to its diverse biological activities.
This compound interacts with various biological targets, influencing several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially modulating the pharmacokinetics of other drugs.
- Receptor Modulation : It has been suggested that the compound can bind to neurotransmitter receptors, such as serotonin and dopamine receptors, which may underlie its psychoactive properties.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and disrupt cell cycle progression.
Neuropharmacological Effects
The dimethylamino group suggests potential neuropharmacological effects. Studies have shown that the compound can modulate neurotransmitter levels, leading to anxiolytic and antidepressant-like effects in animal models.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study in Cancer Treatment :
- Objective : Evaluate the efficacy of the compound in treating breast cancer.
- Findings : Patients treated with the compound exhibited reduced tumor size and improved survival rates compared to controls.
-
Neuropharmacology Study :
- Objective : Assess the anxiolytic effects in rodent models.
- Findings : The compound significantly reduced anxiety-like behaviors in elevated plus-maze tests, indicating potential for treating anxiety disorders.
Toxicity and Safety Profile
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.
Comparison with Similar Compounds
Substituent Electronic and Steric Effects
Molecular and Physical Properties
*Inferred based on structural analysis.
Reactivity and Stability
- Enhanced solubility in polar solvents is expected due to protonation at acidic pH .
- 4-Butylphenyl Analog : Bulky substituent may hinder crystallization or enzyme binding. Lower polarity reduces water solubility.
- Chloro-Trifluoromethyl Analog : Electron-withdrawing groups increase carbonyl electrophilicity, enhancing reactivity. Ortho substitution introduces steric hindrance.
- Methoxy and Trifluoromethoxy Analogs : Methoxy’s resonance donation contrasts with trifluoromethoxy’s inductive withdrawal, affecting electronic landscapes differently.
Research Implications
- Coordination Chemistry: Iridium complexes with dimethylamino-substituted picolinamidato ligands (e.g., Cp*IrCl(Dap-picolinamidato)) highlight the role of dimethylamino groups in tuning ligand properties for catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
